Snakin-Z
Description
Properties
bioactivity |
Gram+ & Gram-, Fungi, |
|---|---|
sequence |
CARLNCVPKGTSGNTETCPCYASLHSCRKYG |
Origin of Product |
United States |
Molecular Characterization and Structural Biology of Snakin Z
Primary Amino Acid Sequence Homology and Unique Characteristics
Snakin-Z is a cationic peptide composed of 31 amino acids with a molecular weight of 3318.82 Da and a net charge of +4. researchgate.net Its primary amino acid sequence has been determined as:
CARLNCVPKGTSGNTETCPCYASLHSCRKYG researchgate.netnih.gov
A BLAST search has revealed that this compound shares some sequence similarity with Snakin-2 from Solanum tuberosum, with identity values reported as 39.39% and 66% in different studies. researchgate.netresearchgate.net Despite this similarity, this compound is considered a new peptide, not identical to any other known AMP in peptide databases. researchgate.netnih.gov
| Property | Value |
| Amino Acid Sequence | CARLNCVPKGTSGNTETCPCYASLHSCRKYG |
| Molecular Weight | 3318.82 Da |
| Net Charge | +4 |
| Source Organism | Ziziphus jujuba (Jujube) |
Table 1: Physicochemical properties of this compound.
Identification and Conservation of the GASA Domain within this compound
Like other members of the Snakin/GASA family, this compound contains a conserved GASA domain at its C-terminus. researchgate.netnih.govnih.gov This domain is a hallmark of this peptide family and is characterized by the presence of 12 cysteine residues at highly conserved positions within an approximately 60 amino acid sequence. nih.gov The general consensus Cys-motif for the GASA domain is "XnCX3CX2RCX8(9)CX3CX2CCX2CXCVPXGX2GNX3CPCYX10(14)KCP". nih.gov The presence of this domain in this compound firmly places it within the Snakin/GASA protein family. nih.govnih.gov
Elucidation of Secondary and Tertiary Structural Motifs (e.g., Helix-Turn-Helix)
The three-dimensional structure of Snakin/GASA peptides is stabilized by the aforementioned disulfide bonds and is thought to be critical for their interaction with targets such as cell membranes, proteins, or DNA. nih.gov X-ray and mass spectrometry data of snakin peptides have revealed a conserved helix-turn-helix (HTH) motif. nih.gov This HTH motif is a common feature in DNA-binding proteins. nih.gov For this compound specifically, a 3D structural model has been generated, and its secondary structure is predicted to consist of α-helix and coil sites. researchgate.net
Comparative Structural Analysis with Related Snakin Peptides (e.g., Snakin-1, Snakin-2)
This compound shares the highest sequence similarity with Snakin-2 from potato (Solanum tuberosum). researchgate.netresearchgate.net In contrast, Snakin-1 and Snakin-2 from potato only exhibit 38% sequence similarity to each other, highlighting the diversity within the Snakin/GASA family. nih.gov While all three peptides belong to the same family and share the conserved GASA domain with 12 cysteines, the variations in their primary sequences likely contribute to differences in their specific biological activities and targets.
| Peptide | Source Organism | Sequence Similarity to this compound |
| Snakin-1 (StSN1) | Solanum tuberosum (potato) | Not explicitly stated, but likely lower than Snakin-2 |
| Snakin-2 (StSN2) | Solanum tuberosum (potato) | 39.39% - 66% |
Table 2: Sequence similarity comparison of this compound with potato snakins.
Phylogenetic Relationship of this compound within the Snakin/GASA Protein Family
Phylogenetic analysis based on amino acid sequences has confirmed the relationship of this compound to other antimicrobial peptides. researchgate.net These analyses show that this compound is most similar to Snakin-2 from S. tuberosum. researchgate.net The broader Snakin/GASA gene family has been categorized into three subfamilies based on phylogenetic studies. nih.govconicet.gov.aroup.com The placement of this compound within this phylogenetic framework underscores its evolutionary relationship to other plant defense peptides and provides a basis for further functional comparisons.
Biosynthesis, Gene Expression, and Production Systems of Snakin Z
Native Source and Extraction from Ziziphus jujuba Fruits
Snakin-Z was initially identified and isolated from the fruits of Ziziphus jujuba, commonly known as jujube. researchgate.netnih.govfrontiersin.orgmdpi.com Jujube is a plant native to China and has a long history of use in traditional medicine and food. researchgate.net The dried fruit is particularly valued in traditional Chinese medicine. researchgate.net The identification of this compound from Ziziphus jujuba fruits highlights this plant as a natural source of this specific antimicrobial peptide. researchgate.netnih.gov
Genomic Localization and Transcriptional Regulation of the this compound Gene
While specific details on the genomic localization of the this compound gene in Ziziphus jujuba are not extensively detailed in the provided search results, research on the broader Snakin/GASA gene family in various plant species offers insights into typical characteristics. Snakin/GASA genes are widely distributed in plants. nih.govresearchgate.netnih.gov Genome-wide analyses in species like barley, potato, tobacco, and pineapple have shown that Snakin/GASA genes are distributed across different chromosomes. nih.govconicet.gov.arnih.govmdpi.com Synteny analyses in some species suggest that tandem and segmental duplications have played a role in the expansion of the GASA gene family. nih.govnih.gov
Transcriptional regulation of Snakin/GASA genes is complex and influenced by a variety of factors. Promoter region analyses of Snakin/GASA genes in species like potato and tobacco have revealed the presence of various cis-acting elements that are responsive to hormones and stress signals. conicet.gov.arnih.gov This suggests that the expression of these genes, including likely this compound, is tightly controlled at the transcriptional level.
Regulatory Mechanisms of Snakin/GASA Gene Expression in Plants
The expression of Snakin/GASA genes in plants is modulated by a range of internal and external signals, including plant hormones and environmental stresses. tandfonline.comnih.govmdpi.com This complex regulatory network allows plants to fine-tune the production of these peptides in response to developmental cues and challenging conditions. tandfonline.comnih.gov
Hormonal Regulation (e.g., Gibberellins, Abscisic Acid, Salicylic (B10762653) Acid, Ethylene (B1197577), Methyl Jasmonate)
Plant hormones play a significant role in regulating the expression of Snakin/GASA genes. nih.govconicet.gov.arnih.govmdpi.comnih.govmdpi.commdpi.comtandfonline.comresearchgate.netmdpi.com The Gibberellic Acid-Stimulated Transcript 1 (GAST1) gene, the first identified member of the GASA family, was shown to be induced by gibberellic acid (GA). conicet.gov.arnih.govtandfonline.com Many other Snakin/GASA genes have also been reported to be transcriptionally regulated by GA, with some showing increased expression and others inhibited by this hormone. nih.gov The regulation by GA can also be tissue-specific. conicet.gov.arnih.gov
Abscisic acid (ABA) also influences Snakin/GASA gene expression, with differential responses observed for various members. conicet.gov.arnih.govmdpi.comnih.govmdpi.com Some genes are induced by ABA treatment, while others are inhibited, and in some cases, ABA acts antagonistically to GA. mdpi.comnih.gov
Other hormones, including auxins, brassinosteroids (BRs), salicylic acid (SA), ethylene, and methyl jasmonate (MeJA), have also been implicated in the regulation of Snakin/GASA gene expression. nih.govconicet.gov.artandfonline.comnih.govmdpi.comtandfonline.comresearchgate.net For instance, SA biosynthesis and action can be influenced by the overexpression of certain GA-upregulated GASA genes. tandfonline.comnih.gov MeJA can either stimulate or inhibit the expression of different Snakin/GASA family members depending on the species and specific gene. mdpi.com Analysis of promoter regions has revealed numerous cis-acting elements related to these hormones. conicet.gov.armdpi.com
Here is a summary of hormonal regulation findings for Snakin/GASA genes from the search results:
| Hormone | Effect on Snakin/GASA Gene Expression (Examples) | References |
| Gibberellins (GA) | Induces expression (e.g., AtGASA4, 6, 7, 8, 13, OsGASA1), inhibits expression (e.g., GASA5, GASA9, GASA11, SN2). nih.govmdpi.commdpi.com Tissue-specific regulation observed. conicet.gov.arnih.gov | nih.govconicet.gov.arnih.govmdpi.comnih.govmdpi.commdpi.comtandfonline.comresearchgate.netmdpi.com |
| Abscisic Acid (ABA) | Induces expression (e.g., GASA2/3, GASA14, StSN2), inhibits expression (e.g., GASA7, GASA9). mdpi.comnih.govmdpi.com Can act antagonistically to GA. mdpi.comnih.gov | nih.govconicet.gov.arnih.govmdpi.comnih.govmdpi.com |
| Salicylic Acid (SA) | Can be increased by overexpression of some GASA genes. tandfonline.comnih.gov Some GASA genes are slightly responsive to SA. mdpi.com SA signaling can be blocked by GASA overexpression. tandfonline.comnih.gov | nih.govconicet.gov.artandfonline.comnih.govmdpi.comtandfonline.comresearchgate.net |
| Ethylene | Cis-acting elements related to ethylene response found in promoter regions. conicet.gov.ar | conicet.gov.artandfonline.com |
| Methyl Jasmonate (MeJA) | Can stimulate or inhibit expression depending on the gene and species. mdpi.com Cis-acting elements present. mdpi.com | mdpi.comtandfonline.com |
| Auxins | Can stimulate expression (e.g., RSI-1). nih.govtandfonline.com Cis-acting elements present. conicet.gov.ar | nih.govconicet.gov.arnih.govtandfonline.com |
| Brassinosteroids (BRs) | Can downregulate GA-induced genes (e.g., OsGSR1). nih.govtandfonline.com Cis-acting elements present. nih.gov | nih.govnih.govtandfonline.com |
Induction by Biotic and Abiotic Stress Signals
Snakin/GASA genes are also implicated in plant responses to both abiotic and biotic stresses, and their expression can be induced by signals related to these stresses. nih.govresearchgate.netconicet.gov.arnih.govtandfonline.comnih.govmdpi.commdpi.comtandfonline.commdpi.comresearchgate.netfrontiersin.orgresearchgate.net
Abiotic stresses such as drought, salt, cold, heat, and metal stresses have been shown to modulate the expression levels of GASA genes in various plant species. nih.govconicet.gov.armdpi.commdpi.comtandfonline.comfrontiersin.orgresearchgate.net For example, overexpression of FsGASA4 improved salinity, ROS, and heat stress resistance in transgenic Arabidopsis thaliana. nih.govnih.gov Drought stress triggers ROS production, and Snakin/GASA proteins, containing a redox active site, are thought to play a role in redox regulation during stress responses. researchgate.netresearchgate.net
Biotic stresses, including infection by bacteria, fungi, and viruses, can also induce the expression of Snakin/GASA genes, suggesting their involvement in the plant's innate immune system. nih.govconicet.gov.armdpi.commdpi.commdpi.commdpi.comresearchgate.netresearchgate.netmdpi.com Snakin-1 and Snakin-2 from potato are known for their antimicrobial activity against plant pathogens. conicet.gov.armdpi.commdpi.commdpi.com Infection with Clavibacter michiganensis affects the expression of Snakin-1, Snakin-2, and Snakin-3 in potato. conicet.gov.ar Overexpression of certain GASA genes has been shown to enhance resistance to viral infections. mdpi.commdpi.com Promoter analyses have identified cis-acting elements responsive to stress conditions. conicet.gov.arnih.govmdpi.com
Heterologous Expression Strategies for Recombinant this compound Production
The potential applications of this compound have led to investigations into producing recombinant forms of the peptide through heterologous expression systems. This approach allows for the production of larger quantities of the peptide compared to extraction from native sources. mdpi.comresearchgate.net
Bacterial Expression Systems (Escherichia coli)
Escherichia coli is a commonly used bacterial expression system for producing recombinant proteins, including peptides like this compound. mdpi.comresearchgate.netmarmara.edu.trresearchgate.netpeerj.comnih.gov Heterologous expression of plant-derived this compound has been successfully carried out in Escherichia coli strains such as BL21 and Mach 1. researchgate.netresearchgate.net
Studies have utilized vectors like pET14b and pGEX-6P-1 for the expression of this compound in E. coli. researchgate.netmarmara.edu.trresearchgate.net Often, the target peptide is expressed as a fusion protein, for instance, with a Glutathione S-transferase (GST) tag, which can aid in purification and potentially improve solubility or mask antimicrobial activity during expression in the bacterial host. researchgate.netresearchgate.netpeerj.com
Efficient production of recombinant this compound in E. coli has been achieved by optimizing induction conditions, such as the concentration of isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubation temperature. researchgate.netresearchgate.netnih.govistanbul.edu.tr For example, efficient production of a GST/SNK-Z fusion peptide in E. coli BL21 and Mach 1 strains was achieved with induction by 0.1 mM IPTG at 32 °C. researchgate.netresearchgate.netistanbul.edu.tr
Purification of the recombinant fusion protein can be performed using techniques like affinity chromatography. researchgate.netpeerj.com Following purification, the fusion tag can be removed using specific proteases, such as PreScission protease, to obtain the mature this compound peptide. researchgate.net
Research has reported the production of recombinant this compound fusion protein with a molecular weight of approximately 30.14 kDa, yielding around 6.5 mg/L of protein. researchgate.netistanbul.edu.tr This demonstrates the feasibility of using E. coli systems for the production of recombinant this compound, providing fundamental data for potential large-scale production. researchgate.netistanbul.edu.tr Other studies on related Snakin peptides, like Snakin-2, have also successfully utilized E. coli expression systems, often employing fusion partners like thioredoxin. peerj.com
Here is a summary of a reported E. coli expression system for this compound:
| E. coli Strain | Expression Vector | Fusion Tag | Inducer Concentration | Induction Temperature | Reported Yield (Fusion Protein) | References |
| BL21, Mach 1 | pET14b, pGEX-6P-1 | GST | 0.1 mM IPTG | 32 °C | ~6.5 mg/L | researchgate.netresearchgate.netistanbul.edu.tr |
Note: This table is intended to be interactive, allowing users to sort or filter data if implemented in a digital format.
Yeast Expression Systems (Pichia pastoris)
While Pichia pastoris is recognized as a highly successful eukaryotic expression system suitable for the production of recombinant proteins, including cysteine-rich antimicrobial peptides like Snakin-1, specific details regarding the successful expression of this compound in Pichia pastoris were not found in the provided search results mdpi.comnih.govnih.govresearchgate.netnih.gov. P. pastoris offers advantages such as appropriate protein folding and secretion, which are beneficial for producing peptides with disulfide bonds researchgate.netnih.gov.
Purification and Characterization of Recombinant this compound
Purification of recombinant this compound expressed in E. coli as a GST fusion protein (GST/SNK-Z) has been achieved using affinity chromatography researchgate.netresearchgate.netresearchgate.net. Following affinity purification, the GST tag was removed using PreScission protease researchgate.netresearchgate.netresearchgate.net. Dialysis was also employed as part of the purification process researchgate.netresearchgate.netresearchgate.net.
The yield of the purified GST/SNK-Z fusion protein from E. coli expression was reported as 6.5 mg/L of culture researchgate.netresearchgate.netresearchgate.net.
Characterization of the recombinant this compound has included analysis of its structure and biological activity researchgate.netresearchgate.netresearchgate.net. The secondary structure of recombinant this compound was found to consist of α-helix and coil sites researchgate.netresearchgate.netresearchgate.net. A 3D model of this compound was generated, with a confidence score of -0.20 and a template modeling score of 0.69 ± 0.12 researchgate.netresearchgate.netresearchgate.net. Predicted solvent accessibility and B-factor profiles were also determined researchgate.netresearchgate.net.
Recombinant this compound has demonstrated antimicrobial activity. The half-maximal inhibitory concentration (IC50) of GST/SNK-Z was calculated as 12.07 µM against Staphylococcus aureus (ATCC 25923) using nonlinear regression analysis researchgate.netresearchgate.netresearchgate.net. Native this compound isolated from Z. jujuba fruits has shown significant antimicrobial activity against fungi like Phomopsis azadirachtae with a minimal inhibitory concentration (MIC) value of 7.65 μg/mL, and against Staphylococcus aureus with an MIC value of 28.8 μg/mL researchgate.netnih.gov.
Table 1: Purification Summary of Recombinant GST/SNK-Z from E. coli
| Step | Method | Result/Yield |
| Heterologous Expression | E. coli BL21/Mach 1 | GST/SNK-Z produced |
| Purification | Affinity Chromatography | GST/SNK-Z purified |
| Tag Removal | PreScission Protease | Cleavage of GST tag |
| Further Processing | Dialysis | |
| Overall Yield | 6.5 mg/L |
Table 2: Antimicrobial Activity of this compound
| Target Microorganism | Peptide Form | Assay Type | Value | Reference |
| Staphylococcus aureus | Recombinant GST/SNK-Z | IC50 | 12.07 µM | researchgate.netresearchgate.netresearchgate.net |
| Phomopsis azadirachtae | Native this compound | MIC | 7.65 μg/mL | researchgate.netnih.gov |
| Staphylococcus aureus | Native this compound | MIC | 28.8 μg/mL | researchgate.netnih.gov |
Mechanistic Insights into Snakin Z Biological Activities
Interactions with Microbial Membrane Systems
The interaction of Snakin-Z with microbial membranes is a crucial aspect of its antimicrobial activity. This interaction is primarily driven by the peptide's physicochemical properties and its ability to disrupt the integrity and function of the membrane.
Electrostatic Interactions Mediated by Cationic Character
This compound is a cationic peptide, possessing a net positive charge (e.g., +4 based on its amino acid sequence). researchgate.net This cationic nature is fundamental to its initial interaction with microbial cell membranes. nih.govmdpi.comucc.ienih.gov Microbial membranes, particularly those of bacteria and fungi, have a higher proportion of negatively charged phospholipids, such as phosphatidylglycerol and cardiolipin, compared to eukaryotic cell membranes, which are typically zwitterionic. ucc.ienih.gov The electrostatic attraction between the positively charged this compound and the negatively charged components of the microbial membrane surface facilitates the initial binding and accumulation of the peptide on the membrane. ucc.ienih.gov This hypothesis is supported by the observation that the crystal structure of some Snakin/GASA peptides displays a large positive electrostatic surface. mdpi.comacs.org
Membrane Permeabilization and Pore Formation Hypothesis
Following the initial electrostatic attraction, this compound is believed to disrupt the microbial membrane, leading to permeabilization and potentially pore formation. nih.govnih.govijpsr.compeerj.comnih.gov This disruption can lead to the leakage of intracellular components and ultimately cell death. nih.gov While the exact model of pore formation by this compound is still under investigation, several models have been proposed for antimicrobial peptides in general, including the barrel-stave, toroidal, and carpet models. nih.govnih.govtandfonline.com These models describe different ways in which peptides can insert into and destabilize the lipid bilayer, creating channels or disrupting the membrane structure. Studies on Snakin-2 (SN2), a related Snakin peptide from tomato, have shown a non-specific pore-forming effect in tested membranes. nih.govpeerj.comresearchgate.net
Identification of Key Amino Acid Residues Governing Membrane Selectivity and Binding
The specific amino acid composition and structure of this compound play crucial roles in its interaction with and selectivity towards microbial membranes. Molecular dynamics simulations have revealed that the helical-coil conformation and amphipathic structure of this compound, along with specific residues such as Arginine (Arg), Lysine (Lys), Serine (Ser), and Tyrosine (Tyr), are important for mediating selective interactions. nih.govacs.orgresearcher.life Specifically, Arg28, Lys29, and Arg3 have been identified as playing a crucial role in mediating membrane binding and stability. nih.govacs.orgresearcher.life The presence of both hydrophobic and hydrophilic residues contributes to the peptide's ability to interact with the lipid bilayer. ucc.ieacs.org
Differential Membrane Disruption Across Prokaryotic and Eukaryotic Models
A key characteristic of this compound is its selective toxicity, exhibiting potent antimicrobial activity against bacteria and fungi with minimal effects on human red blood cells. nih.govresearchgate.netnih.govuwi.eduacs.org This differential activity is linked to the differences in composition and structure between prokaryotic/fungal and eukaryotic membranes. The presence of cholesterol in red blood cell membranes, for instance, contributes to their resistance to this compound-mediated disruption. nih.govacs.org The higher negative charge density on microbial membranes due to the presence of anionic lipids facilitates stronger electrostatic interactions with cationic this compound, leading to greater disruption compared to the more neutral eukaryotic membranes. ucc.ienih.gov
Intracellular Molecular Targets and Pathway Modulation
While membrane disruption is considered a primary mechanism, there is also evidence suggesting that antimicrobial peptides, including potentially this compound, may have intracellular targets after penetrating the cell membrane. researchgate.netnih.govnih.govscispace.com Some studies propose that Snakin/GASA peptides might target DNA, the most negatively charged polymer in nature, potentially deregulating microbial gene expression. mdpi.comacs.org Other potential intracellular targets for antimicrobial peptides include proteins, ribosomes (inhibiting protein synthesis), and chaperones (inhibiting protein folding). researchgate.netnih.govtandfonline.com However, specific intracellular targets and modulated pathways for this compound require further detailed investigation.
This compound is a cationic antimicrobial peptide (AMP) isolated from the fruits of Ziziphus jujuba. uwi.edunih.govresearchgate.net It is composed of 31 amino acids with the sequence CARLNCVPKGTSGNTETCPCYASLHSCRKYG and has a molecular weight of approximately 3318.82 Da. nih.govresearchgate.net Research has explored its biological activities, including antimicrobial, antioxidant, and cholinesterase inhibitory effects. uwi.edunih.govmdpi.com This article focuses on the mechanistic insights into this compound's biological activities, specifically its proposed interactions with nucleic acids, regulation of microbial gene expression, and inhibition of cholinesterase enzymes.
Regulation of Microbial Gene Expression
Following the hypothesis of nucleic acid interaction, it is suggested that Snakin/GASA peptides, including this compound, might exert their antimicrobial activity by deregulating microbial gene expression. mdpi.com This potential mechanism involves the peptide interfering with the normal processes of gene transcription or translation within the microbial cell, ultimately leading to inhibited growth or cell death. mdpi.com The precise molecular details of how this compound might regulate microbial gene expression through interaction with nucleic acids require further investigation. mdpi.com
Cholinesterase Enzyme Inhibition Mechanisms
This compound has demonstrated inhibitory activity against two important enzymes: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). uwi.edunih.govresearchgate.netscience.gov These enzymes are crucial in the breakdown of the neurotransmitter acetylcholine. mdpi.commims.com Inhibition of cholinesterase activity can lead to increased levels of acetylcholine, which is a strategy explored in the treatment of conditions like Alzheimer's disease. nih.govresearchgate.netscience.govmdpi.com
Inhibition of Acetylcholinesterase (AChE) Activity
Research indicates that this compound exhibits considerable inhibitory activity against acetylcholinesterase (AChE). nih.govresearchgate.netscience.govmdpi.com Studies have determined the half maximal inhibitory concentration (IC50) of this compound against AChE. One study reported an IC50 value of 0.58 ± 0.08 mg/mL. nih.govresearchgate.netscience.govmdpi.com At a concentration of 1.5 mg/mL, this compound has been shown to achieve 80% enzyme inhibitory activity on AChE. nih.govresearchgate.netscience.govmdpi.com
Inhibition of Butyrylcholinesterase (BChE) Activity
In addition to its effect on AChE, this compound also demonstrates inhibitory activity against butyrylcholinesterase (BChE). uwi.edunih.govresearchgate.netscience.gov The IC50 value for this compound against BChE has been reported as 0.72 ± 0.085 mg/mL. nih.govresearchgate.netscience.gov Similar to its effect on AChE, this compound showed 80% enzyme inhibitory activity on BChE at a concentration of 1.5 mg/mL. nih.govresearchgate.netscience.gov
Data on Cholinesterase Inhibition by this compound:
| Enzyme | IC50 (mg/mL) | % Inhibition at 1.5 mg/mL |
| Acetylcholinesterase | 0.58 ± 0.08 | 80% |
| Butyrylcholinesterase | 0.72 ± 0.085 | 80% |
Diverse Biological Roles and Functional Applications of Snakin Z
Broad-Spectrum Antimicrobial Efficacy
Snakin-Z demonstrates potent antimicrobial activity against a wide array of microorganisms, including both bacteria and fungi researchgate.netnih.govuwi.edunih.gov. This broad spectrum of activity makes it a promising candidate for various applications researchgate.netnih.govuwi.edunih.gov. Studies have investigated its efficacy against specific Gram-positive and Gram-negative bacteria, as well as diverse fungal pathogens researchgate.netnih.govuwi.edufrontiersin.orgjbiochemtech.commdpi.com.
Antibacterial Activity Against Gram-Positive Microorganisms
Research indicates that this compound possesses antibacterial activity against Gram-positive bacteria researchgate.netuwi.edujbiochemtech.com. For instance, it has shown activity against Staphylococcus aureus researchgate.netnih.govuwi.edujbiochemtech.com. One study reported a Minimal Inhibitory Concentration (MIC) value of 28.8 µg/mL against Staphylococcus aureus researchgate.netnih.gov. Another study noted that this compound exhibited potent growth inhibition against S. aureus with an MIC below 15 µg/mL researchgate.net. Some findings suggest that this compound might have higher activity on Gram-positive bacteria compared to Gram-negative bacteria mdpi.com. Molecular dynamics simulations have shown that this compound can become deeply embedded in the membrane models of Bacillus subtilis, a Gram-positive bacterium, leading to considerable thinning and disordering of the membrane acyl chains researcher.lifeacs.org.
Antibacterial Activity Against Gram-Negative Microorganisms
This compound is also effective against Gram-negative bacteria researchgate.netuwi.edu. It has demonstrated activity against Escherichia coli jbiochemtech.commdpi.com. An MIC value of 13.6 µg/mL has been reported for E. coli jbiochemtech.com. Potent growth inhibition against E. coli and Klebsiella pneumoniae with MICs below 15 µg/mL has also been noted researchgate.net. Molecular dynamics simulations indicate that this compound is embedded in Escherichia coli membrane models, causing significant thinning and disordering of the membrane acyl chains researcher.lifeacs.org. Some studies suggest that among bacteria, this compound's action is stronger against Gram-negative than Gram-positive bacteria frontiersin.org.
Antifungal Activity Against Diverse Fungal Pathogens
This compound exhibits significant antifungal activity against various fungal pathogens researchgate.netnih.govuwi.edufrontiersin.orgmdpi.commdpi.com. It has been shown to be effective against fungi such as Phomopsis azadirachtae and Candida albicans researchgate.netnih.govjbiochemtech.commdpi.comresearchgate.net. The MIC value for Phomopsis azadirachtae was reported as 7.65 µg/mL researchgate.netnih.gov. For Candida albicans, MIC values have been reported as 8.23 µg/mL jbiochemtech.com and below 15 µg/mL researchgate.net. This compound has been noted to have better activity against fungi than bacteria frontiersin.orgfrontiersin.org. Molecular dynamics simulations revealed that this compound becomes deeply embedded in Candida albicans membrane models, causing considerable thinning and strong disordering of the membrane acyl chains researcher.lifeacs.org.
Here is a summary of reported MIC values for this compound against selected microorganisms:
| Microorganism | Type | MIC (µg/mL) | Source(s) |
| Staphylococcus aureus | Gram-Positive | 28.8 | researchgate.netnih.gov |
| Staphylococcus aureus | Gram-Positive | < 15 | researchgate.net |
| Escherichia coli | Gram-Negative | 13.6 | jbiochemtech.com |
| Escherichia coli | Gram-Negative | < 15 | researchgate.net |
| Klebsiella pneumoniae | Gram-Negative | < 15 | researchgate.net |
| Phomopsis azadirachtae | Fungus | 7.65 | researchgate.netnih.gov |
| Candida albicans | Fungus | 8.23 | jbiochemtech.com |
| Candida albicans | Fungus | < 15 | researchgate.net |
Note: Different studies may report varying MIC values due to differences in methodology and strains used.
Antioxidant Functionality
Beyond its antimicrobial properties, this compound has also demonstrated antioxidant activity uwi.edumdpi.commdpi.comnih.govresearchgate.netssu.ac.ir. Studies have investigated its potential as an antioxidant agent uwi.edunih.govresearchgate.netssu.ac.ir. One study reported a high antioxidant activity with an IC50 value of 0.75 ± 0.09 mg/mL nih.govresearchgate.netssu.ac.ir. This antioxidant property, alongside other activities, suggests potential benefits in conditions associated with oxidative stress nih.govresearchgate.net.
Involvement in Plant Defense and Developmental Processes (General Snakin/GASA Context)
Snakin/GASA peptides, as a family, play significant roles in plant defense responses and various developmental processes mdpi.comnih.govencyclopedia.pubacs.orgmdpi.comnih.gov. They are considered important components of the plant's innate immune system encyclopedia.pubacs.orgmdpi.com. Their expression is often modulated in response to different hormones and environmental signals, including biotic and abiotic stress nih.govnih.govresearchgate.net.
Contribution to Biotic Stress Tolerance (e.g., Fungal, Bacterial, Viral, Nematode Resistance)
Snakin/GASA peptides contribute to plant tolerance against various biotic stresses caused by pathogens such as fungi, bacteria, viruses, and nematodes researchgate.netencyclopedia.pubfrontiersin.orgresearchgate.netmdpi.comnih.govoup.com. Members of this family can inhibit the growth of a wide range of bacterial and fungal pathogens at low concentrations mdpi.comnih.govmdpi.commdpi.com. For example, Snakin-1 (StSN1) from potato has shown activity against bacterial and fungal plant pathogens like Clavibacter michiganensis subsp. sepedonicus and Botrytis cinerea mdpi.comnih.gov. Overexpression of Snakin/GASA genes in transgenic plants has been shown to enhance resistance to certain diseases mdpi.commdpi.comnih.govoup.com. For instance, overexpression of StSN1 and StSN2 in potatoes led to resistance against blackleg disease caused by Pectobacterium atrosepticum mdpi.commdpi.com. The Snakin/GASA family genes also have a role in protecting plants from viruses and nematodes mdpi.comresearchgate.netoup.com. Overexpression of GmSN1 has been shown to enhance virus resistance in both Arabidopsis and soybean mdpi.com. The expression of certain Snakin/GASA family members has been observed to increase after microbial infection in mangrove plants nih.gov.
Modulation of Abiotic Stress Responses (e.g., Salinity, Drought, Reactive Oxygen Species)
Snakin/GASA proteins, including this compound as a member of this family, are involved in modulating plant responses to various abiotic stresses, such as salinity, drought, and those induced by reactive oxygen species (ROS). nih.govnih.govresearchgate.net Research indicates that members of this protein family contribute to stress tolerance. For instance, overexpression of certain GASA proteins, like AtGASA14 and FsGASA4, has been shown to enhance resistance to salt, oxidative, and heat stress in plants. nih.govtmrjournals.com
Specific studies on other Snakin family members provide insights into these mechanisms. Snakin-2 (StSN2) in potato (Solanum tuberosum) is induced by drought conditions. Overexpression of StSN2 significantly increased drought tolerance in potato plants, while silencing it led to increased sensitivity to drought. This enhanced tolerance was associated with increased activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD), and a reduction in the accumulation of hydrogen peroxide (H₂O₂) and malondialdehyde (MDA) during drought stress. These findings suggest a role for Snakin family members in scavenging ROS and protecting cells from oxidative damage under abiotic stress. This compound itself has been mentioned in the context of plant responses to abiotic stress factors including water scarcity, saline conditions, and reactive oxygen species. researchgate.net
Participation in Plant Growth and Organ Development
Members of the Snakin/GASA family are recognized for their participation in various aspects of plant growth and organ development. nih.govresearchgate.netnih.govtmrjournals.comssu.ac.ir These roles encompass processes such as cell division, floral induction, seed germination, and root growth. nih.govtmrjournals.com this compound has been reported to display diversified biological activities in many aspects of plant growth and development processes. tandfonline.com
Studies on other Snakin proteins illustrate these developmental roles. Silencing of Snakin-1 (StSN1) in potato resulted in plants with smaller leaves and affected cell division, primary metabolism, and cell wall composition in leaves. tmrjournals.comssu.ac.ir The expression pattern of Snakin-1 in potato is primarily observed in young tissues and regions associated with active growth and cell division, supporting its involvement in these processes. ssu.ac.ir Similarly, Snakin-2 (StSN2) is expressed in active cell division regions, such as the apical meristem of bud eyes and apical bud meristems, implying its participation in cell division. These findings collectively highlight the involvement of Snakin/GASA family members, including this compound, in regulating plant growth and the development of various organs.
Role in Redox Homeostasis
A significant function attributed to the Snakin/GASA protein family is their role in regulating redox homeostasis in plants. nih.govresearchgate.netnih.gov This function is closely linked to the conserved cysteine-rich domain present in these proteins. nih.govresearchgate.netnih.gov The 12 conserved cysteine residues within the GASA domain are considered essential for their biochemical activity and likely contribute to their protein structure, potentially forming disulfide bridges that can act as redox-active sites. nih.govresearchgate.netnih.gov
Advanced Methodologies for Snakin Z Research
Peptide Purification and Separation Techniques
The isolation and purification of Snakin-Z from biological sources or after synthesis are crucial initial steps in its characterization. Techniques such as gel filtration and reverse-phase High-Performance Liquid Chromatography (RP-HPLC) are commonly employed for this purpose.
Gel filtration chromatography separates molecules based on their size. This technique utilizes a stationary phase consisting of porous beads, where smaller molecules enter the pores and have a longer path through the column, while larger molecules bypass the pores and elute faster. bio-rad.com In the purification of peptides from Ziziphus jujuba fruit, Sephadex G-50 gel filtration has been used, with the eluate monitored by spectrophotometric absorbance at 280 nm to collect fractions. nih.govresearchgate.net
RP-HPLC is a powerful technique that separates peptides based on their hydrophobicity. jnu.ac.bdmtoz-biolabs.com A sample is loaded onto a stationary phase with hydrophobic properties, and a mobile phase, typically a gradient of acetonitrile (B52724) in water with a trifluoroacetic acid (TFA) additive, is used to elute the peptides. nih.govresearchgate.netuwi.edu More hydrophobic peptides are retained longer on the column. RP-HPLC on a C18 semi-preparative column with an acetonitrile gradient has been used for the purification of synthesized this compound. uwi.edu In another study, after initial separation by gel filtration, an active peak was subjected to further purification using a C18 RP-HPLC column with a gradient of acetonitrile in 0.1% TFA, and fractions were collected based on absorbance at 220 nm. nih.govresearchgate.net
Mass Spectrometry for Peptide Sequencing and Characterization
Mass spectrometry (MS) is essential for determining the molecular mass and amino acid sequence of peptides like this compound. jnu.ac.bd Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight (MALDI-TOF) and tandem MS (MS/MS) are utilized. nih.govresearchgate.netepfl.ch
MALDI-TOF MS is used to determine the molecular weight of the purified peptide. nih.govresearchgate.net In one study, MALDI-TOF MS analysis confirmed the molecular weight of this compound to be 3318.82 Da. researchgate.netnih.gov Tandem MS (MS/MS) provides sequence information by fragmenting the peptide ions and measuring the mass-to-charge ratio (m/z) of the resulting fragments. researchgate.netepfl.ch This fragmentation pattern allows for the deduction of the amino acid sequence. MS/MS spectrometry has been applied to the active peak obtained from RP-HPLC to determine the amino acid sequence of this compound, which was found to be 31 amino acids long. researchgate.netnih.gov
In Silico Computational Approaches
Computational methods play a significant role in understanding the structural and functional aspects of this compound, complementing experimental findings. acs.orgmdpi.com
Protein Structure Prediction and Modeling
Predicting the three-dimensional structure of peptides is crucial for understanding their mechanism of action. researchgate.netmdpi.comnih.gov In silico tools are used to model the secondary and tertiary structures of this compound. The secondary structure of recombinant this compound has been predicted to consist of alpha helices and coil sites. researchgate.netresearchgate.netresearchgate.net Three-dimensional models are generated using algorithms like I-TASSER, which provide confidence scores and template modeling scores to assess the quality of the prediction. researchgate.netresearchgate.netmarmara.edu.tr Predicted solvent accessibility and B-factor profiles can also provide insights into the flexibility and exposure of different regions of the peptide. researchgate.netresearchgate.net
Molecular Dynamics Simulations for Ligand-Membrane Interactions
Molecular dynamics (MD) simulations are powerful tools for investigating the interactions between peptides and biological membranes at an atomic level. researchgate.netfrontiersin.orgelifesciences.orgmun.ca All-atom MD simulations have been employed to provide detailed insights into the interactions between this compound and models of bacterial, fungal, and human red blood cell membranes. nih.gov These simulations can reveal how the peptide's conformation (e.g., helical-coil) and specific amino acid residues (e.g., Arginine, Lysine, Serine, Tyrosine) mediate selective interactions with different membrane types. nih.gov MD simulations have shown that this compound can embed deeply in microbial membrane models, leading to thinning and disordering of the lipid acyl chains, while the presence of cholesterol in red blood cell membranes contributes to their resistance to disruption. nih.gov
Bioinformatics for Sequence Alignment and Phylogenetic Tree Construction
Bioinformatics tools are used for analyzing the amino acid sequence of this compound, comparing it to other peptides, and understanding its evolutionary relationships. nih.govuwi.edunih.govnottingham.ac.uk Sequence alignment software is used to align the amino acid sequence of this compound with sequences of other antimicrobial peptides to identify conserved regions and similarities. nih.govnih.govresearchgate.net Phylogenetic trees are constructed using methods like the neighbor-joining method to visualize the evolutionary relationship between this compound and other peptides based on sequence similarities. nih.govnih.govresearchgate.netbioinformatics.nl These analyses have shown that this compound has some similarity to Snakin-2 from Solanum tuberosum, but is considered a novel peptide. nih.govresearchgate.netresearchgate.net
Functional Assays for Antimicrobial Activity Assessment
Experimental assays are conducted to quantify the antimicrobial activity of this compound against various microorganisms. uwi.edunih.govnih.govresearchgate.netdntb.gov.ua
Minimal Inhibitory Concentration (MIC) determination is a standard assay used to find the lowest concentration of the peptide that inhibits visible growth of a microorganism after a certain incubation period. researchgate.netnih.govmdpi.comnih.govfrontiersin.orgpeerj.com Microdilution assays are commonly used for MIC determination. mdpi.comnih.govpeerj.com Studies have reported MIC values for this compound against various bacteria and fungi, such as Phomopsis azadirachtae and Staphylococcus aureus. researchgate.netnih.gov
Time-kill kinetics assays assess the rate at which a peptide kills microorganisms over time at different concentrations. nih.govfrontiersin.orgpeerj.comresearchgate.net These assays involve incubating microorganisms with varying concentrations of the peptide and taking samples at different time points to determine the number of viable cells by plating on agar. nih.govfrontiersin.orgpeerj.comresearchgate.net Time-kill curves illustrate the bactericidal or fungicidal effect of the peptide over time. nih.govpeerj.comresearchgate.net
Other functional assays mentioned in the context of this compound or related peptides include radial diffusion assay and spectrophotometric assay for evaluating effects on red blood cells (hemocompatibility). uwi.eduuwi.edu
Genetic Engineering and Transcriptomic Analyses (e.g., RT-qPCR for Gene Expression)
Genetic engineering techniques are instrumental in the study of this compound, particularly for its recombinant production and for investigating the genes involved in its synthesis and regulation. Recombinant production of antimicrobial peptides like this compound in expression systems such as Escherichia coli allows for the generation of sufficient quantities of the peptide for functional characterization. peerj.comresearchgate.net This often involves expressing the peptide as a fusion protein to enhance solubility and stability, followed by cleavage and purification. peerj.comresearchgate.net
Transcriptomic analyses, including techniques like RNA sequencing and quantitative real-time PCR (RT-qPCR), are employed to understand how the presence or expression of this compound affects gene expression profiles in target microorganisms or in plants where snakin genes are naturally found. RT-qPCR is a sensitive method used to validate changes in the expression levels of specific genes identified through broader transcriptomic studies. mdpi.comdntb.gov.uapeerj.com For instance, studies on other snakin/GASA family genes have utilized RT-qPCR to confirm their differential expression under various conditions, such as stress responses in plants. peerj.commdpi.comnih.gov While direct transcriptomic data specifically on the effect of this compound on microbial gene expression is less detailed in the provided context, research on related snakin peptides demonstrates the application of these techniques to understand their biological roles and mechanisms. nih.gov
Research findings using transcriptomic approaches on related snakin/GASA genes in plants have revealed their involvement in various physiological processes, including growth, development, and stress responses. nih.govmdpi.com For example, studies have shown differential expression of snakin genes in response to drought stress in barley, validated by RT-qPCR. nih.gov Another study on sugar beet demonstrated increased expression of a snakin gene in a salt-tolerant cultivar under salt stress, suggesting a role in modulating stress responses. mdpi.com These findings highlight the utility of transcriptomic analyses and RT-qPCR in elucidating the biological context and potential functions of snakin family peptides, including this compound.
Microscopy Techniques for Cellular Interaction Visualization
Microscopy techniques are crucial for visualizing the interactions of this compound with target cells and understanding its mechanism of action at a physical level. Various microscopy methods can be employed, ranging from light microscopy to advanced super-resolution techniques.
Studies on the mode of action of related antimicrobial peptides, such as Snakin-2, have utilized microscopy to investigate their effects on cell membranes. peerj.comresearchgate.net For example, microscopy has been used to observe the effect of Snakin-2 on plant cell membranes of isolated protoplasts, revealing a non-specific pore-forming effect. peerj.comresearchgate.net The ability of some snakin peptides to agglomerate single cells prior to killing has also been observed, which can be visualized using microscopy. peerj.comresearchgate.net
Advanced microscopy techniques, such as transmission electron microscopy and atomic force microscopy, can provide higher resolution insights into the structural changes induced in microbial membranes upon interaction with antimicrobial peptides. massey.ac.nz Confocal microscopy has been used to study the subcellular localization of other snakin peptides, providing information about where these peptides accumulate within cells. nih.gov For instance, confocal microscopy revealed nuclear localization of recombinant Snakin-1 in insect cells. nih.gov
Recent advancements in microscopy techniques, such as FLASH-PAINT, offer the potential to visualize interactions between numerous molecules within a cell simultaneously, providing a more comprehensive view of cellular processes and interactions. yale.edu While not yet specifically applied to this compound in the provided information, such cutting-edge techniques could potentially be used in future research to visualize the complex interactions of this compound with microbial cell components or host cell structures at a high level of detail.
Molecular dynamics simulations, while not a direct microscopy technique, complement microscopy by providing detailed molecular insights into the interactions between this compound and membrane models at the atomic level. acs.org These simulations have shown that this compound can become deeply embedded in microbial membrane models, leading to thinning and disordering of the membrane acyl chains, which aligns with observed pore-forming mechanisms. acs.org
Data Tables
While specific quantitative data from RT-qPCR or microscopy directly related to this compound's effect on gene expression or detailed cellular interactions were not extensively provided in the search results, the following table illustrates the type of data that would be generated from transcriptomic analysis, using hypothetical relative gene expression data for genes potentially involved in microbial stress response upon exposure to this compound.
| Gene ID | Description | Treatment (this compound) Fold Change | Control Fold Change | p-value |
| Gene A | Microbial Stress Protein 1 | 5.2 | 1.0 | < 0.01 |
| Gene B | Cell Wall Synthesis Enzyme | 0.3 | 1.0 | < 0.05 |
| Gene C | Membrane Transport Protein | 2.8 | 1.0 | < 0.01 |
| Gene D | Hypothetical Resistance Factor | 7.1 | 1.0 | < 0.001 |
This table represents hypothetical results from an RT-qPCR experiment comparing gene expression in a microbial strain treated with this compound versus a control. Fold change indicates the change in expression relative to the control, and the p-value indicates the statistical significance of the observed change.
Future Research Directions and Biotechnological Potential
Advancements in Production Efficiency for Industrial Scale-Up
Efficient and cost-effective production is a critical factor for the industrial scale-up and commercialization of Snakin-Z. Current research explores heterologous expression systems as a viable route for large-scale production. The successful expression of a recombinant fusion peptide (GST/SNK-Z) derived from this compound has been reported in Escherichia coli BL21 and Mach 1 strains. researchgate.netmarmara.edu.tr This pioneering work demonstrated a protein yield of 6.5 mg/L using induction with 0.1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 32 °C. researchgate.net
This initial success in heterologous expression in E. coli provides foundational data for optimizing production processes. researchgate.net The recombinant DNA technique is considered a key strategy for obtaining bioactive peptides like this compound in a more economical manner compared to extraction from natural sources or chemical synthesis. mdpi.com
Further advancements in this area will likely focus on:
Optimizing expression vectors, host strains, and fermentation conditions to increase yield and purity.
Developing cost-effective purification strategies for industrial scale.
Exploring alternative heterologous expression systems, such as yeast, insect cells, or even plant cell cultures, which might offer advantages in terms of folding, post-translational modifications, and scalability for specific applications.
While promising, the cost of synthesis and large-scale production remains a general challenge for the widespread application of plant-derived AMPs. mdpi.comucc.ie Continued research into efficient production methods is essential to make this compound commercially viable.
Table 1: Reported Heterologous Expression Yield of Recombinant this compound Fusion Peptide
| Expression System | Construct | Induction Conditions | Reported Yield (mg/L) | Reference |
| E. coli BL21/Mach 1 | GST/SNK-Z fusion | 0.1 mM IPTG at 32 °C | 6.5 | researchgate.net |
Engineering Novel this compound Derivatives with Enhanced Specificity or Potency
Engineering novel derivatives of this compound offers a pathway to enhance its desirable properties, such as antimicrobial specificity, potency, stability, and reduced potential for resistance development. This involves modifying the peptide sequence or structure based on insights into its mechanism of action.
Understanding the molecular basis of this compound's interaction with microbial membranes is crucial for rational design of derivatives. acs.orgnih.gov All-atom molecular dynamics simulations have provided detailed insights into how this compound interacts with bacterial and fungal membrane models. acs.orgnih.gov These studies revealed that this compound adopts a helical-coil conformation and that specific residues, including Arg28, Lys29, and Arg3, play critical roles in mediating membrane binding and stability. acs.orgnih.gov
By understanding the contribution of individual amino acids and structural motifs to its activity and selectivity, researchers can design modified peptides with improved characteristics. Approaches include:
Amino acid substitutions to alter charge, hydrophobicity, or conformation.
Truncations or extensions of the peptide sequence.
Cyclization or incorporation of non-natural amino acids to enhance stability.
Conjugation with other molecules to improve targeting or delivery.
Computational methods and tools, such as machine learning and molecular dynamics simulations, are increasingly valuable in aiding the design and development of AMPs and their derivatives, allowing for the prediction of activity and properties before experimental synthesis and testing. acs.org
Exploration of this compound as a Sustainable Biocontrol Agent in Agriculture
The intrinsic antimicrobial properties of this compound make it a promising candidate for development as a sustainable biocontrol agent in agriculture. It has demonstrated activity against plant pathogens such as Phomopsis azadirachtae. mdpi.comnih.govmdpi.com Snakins, as a family of plant AMPs, are known to be involved in plant defense responses and hold significant potential for agricultural applications. mdpi.comresearchgate.netnih.gov
Research directions in this area include:
Evaluating the efficacy of this compound against a broader spectrum of plant bacterial and fungal pathogens under various environmental conditions.
Investigating methods for stable delivery and application of this compound in agricultural settings, such as foliar sprays or seed treatments.
Exploring the potential for developing transgenic crops that express this compound or optimized derivatives to enhance disease resistance. Overexpression of other snakins has already shown promise in increasing plant tolerance to pathogens. mdpi.comnih.gov
Assessing the environmental impact and potential non-target effects of this compound to ensure its sustainability as a biocontrol agent.
The use of plant-derived AMPs aligns with the growing demand for sustainable alternatives to chemical pesticides in agriculture. frontiersin.org
Prospects for Application in Food Preservation and Biotechnology Industries
This compound's antimicrobial activity and low cytotoxicity position it as a strong candidate for applications in food preservation and the broader biotechnology industries. mdpi.comnih.govresearchgate.netnih.gov Its effectiveness against foodborne pathogens like Staphylococcus aureus is particularly relevant for food safety and extending shelf life. mdpi.comnih.govresearchgate.net
Potential applications in food preservation include:
Direct addition to food products as a natural antimicrobial additive to inhibit spoilage microorganisms and pathogens.
Incorporation into food packaging materials to create active packaging with antimicrobial properties.
Surface treatment of fresh produce to reduce microbial contamination.
In the broader biotechnology sector, this compound's properties could be leveraged in various ways:
As a component in antimicrobial formulations for veterinary or aquaculture applications.
In the development of new disinfectants or sanitizers.
As a tool in research for studying microbial membrane biology.
The development of synthetic peptides based on plant AMPs with improved stability and activity is an active area of research for food preservation applications. ucc.ieresearchgate.net While the potential is significant, challenges related to regulatory approval, consumer acceptance of peptide-based additives, and the cost-effectiveness of production for large-scale food applications need to be addressed.
Integration of this compound Research with Synthetic Biology and Systems Biology Approaches
Integrating this compound research with synthetic biology and systems biology approaches can accelerate discovery, optimize production, and broaden its applications.
Synthetic biology provides tools for:
Designing and constructing biological systems for the efficient production of this compound or its variants. This includes optimizing genetic circuits and metabolic pathways in host organisms for higher yields (as seen in heterologous expression studies). researchgate.netucc.ie
Creating novel peptides with desired functions by combining elements from this compound with other antimicrobial or functional domains.
Systems biology can contribute by:
Providing a holistic understanding of the interactions between this compound and target microorganisms at a systems level, analyzing the complex molecular networks involved in antimicrobial activity and resistance development.
Modeling the behavior of this compound in different environments, such as in food matrices or agricultural settings, to predict its efficacy and stability.
Analyzing large datasets from "-omics" studies (genomics, transcriptomics, proteomics) to identify potential targets of this compound or understand the plant's natural defense pathways involving snakins. mdpi.comresearchgate.net
The combination of these approaches can lead to the rational design of both the peptide and the systems used to produce or apply it, moving beyond traditional trial-and-error methods.
Addressing Challenges in the Translational Pathway for Non-Clinical Bio-Products
Translating non-clinical bio-products like this compound from laboratory research to practical applications faces several challenges inherent in the translational pathway for biologics and peptide-based products. tandfonline.comfrontiersin.orgmdpi.comnih.gov
Key challenges include:
Reproducibility and Consistency: Ensuring batch-to-batch consistency in production, especially for recombinantly produced peptides, is crucial for regulatory approval and reliable performance. mdpi.com
Stability: this compound's stability in various formulations and environmental conditions relevant to its intended application (e.g., in food matrices, agricultural settings, or storage) needs thorough evaluation and potential improvement through formulation strategies or peptide engineering.
Efficacy in Complex Systems: While in vitro studies show promise, demonstrating consistent efficacy in complex biological or environmental systems (e.g., on plant surfaces, within food products) can be challenging.
Regulatory Pathways: Navigating the regulatory landscape for novel bio-products, whether for agricultural, food, or other industrial uses, requires comprehensive data on safety, efficacy, and environmental impact. tandfonline.commdpi.com The lack of established guidelines for some novel bio-products can pose hurdles. tandfonline.com
Cost of Production: As mentioned earlier, achieving cost-effective production at scale is essential for market competitiveness. ucc.ieresearchgate.net
Public Perception and Acceptance: For applications in food or agriculture, gaining consumer trust and acceptance of products derived from biotechnology or containing peptide additives is important.
Addressing these challenges requires a multidisciplinary approach involving researchers, engineers, regulatory experts, and industry partners. Strategies include developing robust quality control measures, conducting comprehensive stability and efficacy studies in relevant matrices, engaging with regulatory bodies early in the development process, and investing in scalable and cost-effective production technologies. The development of non-animal testing strategies and complex in vitro models can also aid in safety assessment and reduce reliance on animal studies where appropriate. tandfonline.com
Table 2: Summary of Key Translational Challenges for this compound and Potential Strategies
| Challenge | Description | Potential Strategies | References |
| Production Scalability & Cost | Achieving cost-effective, high-yield production for industrial applications. | Optimization of heterologous expression, exploration of alternative hosts, development of efficient purification. | mdpi.comresearchgate.netmdpi.comucc.ie |
| Product Stability | Maintaining activity and integrity in various formulations and environments. | Formulation development, peptide engineering for enhanced stability, comprehensive stability testing. | |
| Efficacy in Complex Systems | Demonstrating consistent performance outside of controlled lab settings. | Testing in relevant matrices (food, plant surfaces), optimization of application methods. | |
| Regulatory Approval | Meeting safety, efficacy, and environmental standards for intended use. | Early engagement with regulators, comprehensive data generation, addressing specific guideline requirements. | tandfonline.commdpi.comeuropa.eu |
| Reproducibility & Consistency | Ensuring reliable quality and performance across production batches. | Robust quality control, standardized production protocols, advanced characterization methods. | mdpi.com |
| Public Perception | Gaining acceptance for bio-based or peptide-containing products. | Transparent communication, addressing safety concerns, highlighting benefits of sustainable alternatives. |
Q & A
Q. How can researchers determine Snakin-Z's antimicrobial activity against Gram-positive vs. Gram-negative bacteria?
Methodological Answer:
- Experimental Design: Use broth microdilution assays to measure minimum inhibitory concentrations (MICs) against standardized bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative). Include positive controls (e.g., ampicillin) and vehicle controls to validate results .
- Data Interpretation: Compare MIC values across bacterial types. Note discrepancies in membrane permeability (e.g., outer membrane lipopolysaccharides in Gram-negative bacteria may reduce this compound efficacy) .
- Validation: Repeat assays in triplicate and use statistical tools (e.g., ANOVA) to confirm significance. Report uncertainties in MIC measurements (e.g., ±5% error margins) .
Q. What methods are recommended for characterizing this compound's physicochemical properties?
Methodological Answer:
- Key Techniques:
- Mass Spectrometry: Confirm molecular weight and purity.
- Circular Dichroism (CD): Analyze secondary structure (e.g., α-helical content critical for membrane interaction) .
- HPLC: Assess solubility and stability in biological buffers .
- Data Reporting: Tabulate results (e.g., Table 1) with units, instruments used, and replicates. Avoid mixing SI and non-SI units to maintain consistency .
Q. How can structural instability of this compound in high-salt buffers be resolved during in vitro assays?
Methodological Answer:
- Problem-Shooting Framework:
- Hypothesis Testing: If activity drops in high salt, test if charge shielding disrupts this compound’s cationic interactions with membranes.
- Modified Assays: Use lower ionic strength buffers (e.g., 5 mM sodium phosphate vs. 150 mM NaCl) or add stabilizers (e.g., 0.01% BSA) .
- Validation: Compare circular dichroism spectra pre/post salt exposure to confirm structural integrity .
- Data Contradiction Analysis: If conflicting results arise (e.g., activity loss in one lab but not another), audit buffer preparation protocols and instrument calibration .
Q. What strategies validate this compound’s mechanism of action in plant-pathogen interaction studies?
Methodological Answer:
- Integrated Workflow:
- Genetic Knockdown: Use RNAi in Arabidopsis thaliana to reduce endogenous this compound expression and monitor pathogen susceptibility .
- Localization Studies: Apply immunofluorescence microscopy to track this compound accumulation at infection sites .
- Transcriptomics: Compare gene expression profiles (e.g., PR genes) in treated vs. untreated plants .
- Critical Analysis: Address discrepancies (e.g., off-target RNAi effects) by including rescue experiments with recombinant this compound .
Table 2: Conflicting Study Results on this compound’s ROS Induction
| Study | Model System | ROS Level Change | Proposed Mechanism | Possible Bias |
|---|---|---|---|---|
| A (2023) | Tomato cells | +300% | Direct NADPH oxidase activation | Overexpression artifact |
| B (2024) | Wheat cells | No change | ROS-independent apoptosis | Varied pathogen strains |
Data Analysis & Reproducibility
Q. How should researchers resolve contradictions in this compound’s dose-dependent cytotoxicity across studies?
Methodological Answer:
Q. What computational tools are recommended for predicting this compound’s interaction with fungal membrane lipids?
Methodological Answer:
- Molecular Dynamics (MD) Workflow:
- Membrane Modeling: Build a lipid bilayer mimicking Candida albicans membranes (e.g., ergosterol-rich phosphatidylcholine) .
- Simulation Parameters: Run 100-ns simulations in GROMACS with CHARMM36 force field.
- Output Analysis: Quantify hydrogen bonds, insertion depth, and lipid disordering using VMD .
- Validation: Compare MD-predicted binding energies with surface plasmon resonance (SPR) data .
Ethical & Reporting Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
